1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-ethylurea
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Overview
Description
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’-ethylurea hydrate (2:1) is a chemical compound with a complex structure that includes a dibenzo thiepin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’-ethylurea hydrate (2:1) typically involves multiple steps. One common method starts with the preparation of the dibenzo thiepin core, followed by the introduction of the urea moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’-ethylurea hydrate (2:1) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’-ethylurea hydrate (2:1) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’-ethylurea hydrate (2:1) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6,11-Dihydrodibenzo(b,e)thiepin-11-one: This compound has a similar core structure but lacks the urea moiety.
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)glycine: This compound has a glycine moiety instead of the urea moiety.
Uniqueness
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N’-ethylurea hydrate (2:1) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
74797-34-5 |
---|---|
Molecular Formula |
C17H18N2OS |
Molecular Weight |
298.4g/mol |
IUPAC Name |
1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-ethylurea |
InChI |
InChI=1S/C17H18N2OS/c1-2-18-17(20)19-16-13-8-4-3-7-12(13)11-21-15-10-6-5-9-14(15)16/h3-10,16H,2,11H2,1H3,(H2,18,19,20) |
InChI Key |
UDTQLIFTMFDQAL-UHFFFAOYSA-N |
SMILES |
CCNC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Canonical SMILES |
CCNC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origin of Product |
United States |
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